molecular formula C30H35N3O9S2 B609536 Netarsudil mesylate CAS No. 1422144-42-0

Netarsudil mesylate

Katalognummer: B609536
CAS-Nummer: 1422144-42-0
Molekulargewicht: 645.7 g/mol
InChI-Schlüssel: QQDRLKRHJOAQDC-FBHGDYMESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wissenschaftliche Forschungsanwendungen

AR-13324 hat bedeutende Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie. Es wird hauptsächlich als okuläres Hypotonikum zur Behandlung von Glaukom und okulärer Hypertension eingesetzt. Es wurde gezeigt, dass die Verbindung starke Reduktionen des Augeninnendrucks mit einer langen Wirkdauer bewirkt und bei normotensiven Kaninchen und Affen gut vertragen wird . Zusätzlich wird AR-13324 in präklinischen Studien verwendet, um seine Wirksamkeit und Sicherheit bei der Senkung des Augeninnendrucks in Tiermodellen zu bewerten .

Wirkmechanismus

AR-13324 übt seine Wirkung über einen dualen Wirkmechanismus aus. Es hemmt Rho-Kinase, wodurch der Kammerwasserabfluss durch das Trabekelwerk erhöht wird, und den Noradrenalintransporter, wodurch die Kammerwasserproduktion verringert wird. Dieser duale Mechanismus führt zu einer signifikanten Reduktion des Augeninnendrucks. Die Verbindung induziert spezifische morphologische Veränderungen in kultivierten menschlichen und porzinen Trabekelwerkzellen, was zu einer erhöhten Abflusskapazität führt .

Wirkmechanismus

Target of Action

Netarsudil mesylate primarily targets two key proteins: Rho kinase and the norepinephrine transporter (NET) . Rho kinase plays a crucial role in controlling the drainage of fluid from the eye . The norepinephrine transporter, on the other hand, is involved in the reuptake of norepinephrine, a neurotransmitter that plays a role in various physiological processes .

Biochemical Pathways

This compound affects the conventional trabecular pathway of aqueous humor outflow . This is in contrast to many other glaucoma medications that affect the unconventional uveoscleral pathway through mechanisms involving prostaglandin F2-alpha analog . The increased outflow of aqueous humor resulting from the inhibition of Rho kinase and the norepinephrine transporter leads to a reduction in intraocular pressure .

Pharmacokinetics

After instillation into the eye, netarsudil is cleaved by esterases in the cornea to AR-13503, which is the active metabolite . This suggests that the drug primarily acts locally within the eye, minimizing systemic exposure and potential side effects .

Result of Action

The primary result of this compound’s action is the reduction of elevated intraocular pressure (IOP) in patients with open-angle glaucoma or ocular hypertension . This is achieved through the increased outflow of aqueous humor and the potential effects of norepinephrine transporter inhibition .

Action Environment

The action of this compound is influenced by the environment within the eye. The drug is administered as eye drops, and its action is localized primarily within the eye . The effectiveness of the drug may be influenced by factors such as the pH of the tear film, the presence of other medications, and individual patient factors such as tear production and blink rate.

Safety and Hazards

Netarsudil may cause respiratory tract irritation and may be harmful if absorbed through the skin or if swallowed . It may also cause skin and eye irritation . In clinical use, the most common side effects are hyperaemia (increased blood flow associated with redness, in 51% of patients) in the conjunctiva, cornea verticillata (drug deposits in the cornea, in 17%), and eye pain (in 17%) .

Biochemische Analyse

Biochemical Properties

Netarsudil mesylate specifically targets the conventional trabecular pathway of aqueous humour outflow . It acts as an inhibitor to the rho kinase and norepinephrine transporters found there . This is in contrast to many other glaucoma medications that affect protaglandin F2-alpha analog-like mechanisms in the unconventional uveoscleral pathway .

Cellular Effects

This compound has been shown to disrupt actin stress fibers and focal adhesions in trabecular meshwork cells . It also blocks the profibrotic effects of transforming growth factor-β2 in human trabecular meshwork cells .

Molecular Mechanism

The mechanism of action of this compound is not entirely clear. It inhibits the enzyme rho kinase, which appears to increase outflow of aqueous humor through the trabecular meshwork, and also to reduce pressure in the veins of the episcleral layer . The drug also inhibits the norepinephrine transporter .

Temporal Effects in Laboratory Settings

In a study conducted on porcine anterior segment cultures, it was found that while a standard concentration of 1 μM of netarsudil did cause an intraocular pressure (IOP) reduction and outflow vessel dilation, both a lower (0.1 μM) and a higher concentration (10 μM) of netarsudil had the opposite effect, resulting in IOP elevation and outflow vessel constriction .

Dosage Effects in Animal Models

In animal models, this compound has shown to produce large and durable IOP reductions that were sustained for at least 24 hours after once daily dosing . Transient, mild hyperemia was observed as the only adverse effect .

Metabolic Pathways

This compound is metabolized by esterases in the eye to its active metabolite, AR-13503 . Subsequent metabolism of netarsudil’s esterase metabolite, AR-13503, was not detectable .

Transport and Distribution

The clearance of this compound is strongly influenced by its low plasma concentrations following topical administration and absorption and high protein binding in human plasma .

Subcellular Localization

After instillation into the eye, this compound is cleaved by esterases in the cornea to AR-13503, which is the active metabolite . Concentrations reached in the blood plasma are so low that they are generally not detectable .

Vorbereitungsmethoden

Die Herstellung von AR-13324 beinhaltet die Verwendung einer chiralen Ligand-induzierten Synthese. Diese Methode ist gegenüber herkömmlichen Methoden der chiralen Hochleistungsflüssigkeitschromatographie (HPLC) oder der überkritischen Fluidchromatographie (SFC) aufgrund ihrer Einfachheit, niedrigeren Kosten und höheren Ausbeute zu bevorzugen. Der Prozess beginnt mit der Schutz der Hydroxylgruppen in 4-(Hydroxymethyl)phenylessigsäure unter Verwendung von tert-Butyldimethylsilylchlorid (TBSCl) oder Triisopropylsilylchlorid (TIPSCl), um die Rohverbindung zu erhalten .

Analyse Chemischer Reaktionen

AR-13324 durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Esteraseinhibitoren und isotopenmarkierte interne Standards. Die Verbindung wird in vivo zu ihrem aktiven Metaboliten AR-13503 und seinem Enantiomer AR-13323 metabolisiert. Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind AR-13503 und AR-13534, das Enantiomer von AR-13503 .

Vergleich Mit ähnlichen Verbindungen

AR-13324 ist aufgrund seines dualen Wirkmechanismus einzigartig, der es von anderen okulären Hypotonika unterscheidet. Ähnliche Verbindungen sind Latanoprost, ein Prostaglandinanalog, und andere Rho-Kinase-Inhibitoren. Während Latanoprost hauptsächlich den uveoskleralen Abfluss erhöht, erhöht AR-13324 den Trabekelabfluss und senkt die Kammerwasserproduktion, was es in bestimmten Fällen effektiver macht . Weitere ähnliche Verbindungen sind AR-13323, AR-13503 und AR-13534, die verwandte Enantiomere und Metaboliten von AR-13324 sind .

Eigenschaften

IUPAC Name

[4-[(2S)-3-amino-1-(isoquinolin-6-ylamino)-1-oxopropan-2-yl]phenyl]methyl 2,4-dimethylbenzoate;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27N3O3.2CH4O3S/c1-18-3-10-25(19(2)13-18)28(33)34-17-20-4-6-21(7-5-20)26(15-29)27(32)31-24-9-8-23-16-30-12-11-22(23)14-24;2*1-5(2,3)4/h3-14,16,26H,15,17,29H2,1-2H3,(H,31,32);2*1H3,(H,2,3,4)/t26-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQDRLKRHJOAQDC-FBHGDYMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)OCC2=CC=C(C=C2)C(CN)C(=O)NC3=CC4=C(C=C3)C=NC=C4)C.CS(=O)(=O)O.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)C(=O)OCC2=CC=C(C=C2)[C@@H](CN)C(=O)NC3=CC4=C(C=C3)C=NC=C4)C.CS(=O)(=O)O.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H35N3O9S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301027773
Record name Netarsudil dimesylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301027773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

645.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1422144-42-0
Record name Netarsudil mesylate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1422144420
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Netarsudil dimesylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301027773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NETARSUDIL MESYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VL756B1K0U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Netarsudil mesylate
Reactant of Route 2
Netarsudil mesylate
Reactant of Route 3
Netarsudil mesylate
Reactant of Route 4
Netarsudil mesylate
Reactant of Route 5
Reactant of Route 5
Netarsudil mesylate
Reactant of Route 6
Netarsudil mesylate
Customer
Q & A

Q1: What is the mechanism of action of Netarsudil mesylate in lowering intraocular pressure (IOP)?

A1: this compound is a Rho kinase and norepinephrine transporter inhibitor. [, ] In humans, it lowers IOP primarily by increasing outflow facility and decreasing episcleral venous pressure. [, ] While studies in animal models have also shown a reduction in aqueous humor production, this effect has not yet been confirmed in humans. []

Q2: Are there any studies investigating the Aqueous Humor Dynamics (AHD) of this compound in humans?

A2: Yes, a study specifically designed to evaluate the AHD of this compound ophthalmic solution 0.02% in healthy volunteers was conducted. [] This study confirmed the IOP-lowering effect of the drug in humans.

Q3: Has this compound been formulated with other drugs for treating glaucoma?

A3: Yes, a new combination product containing this compound and Latanoprost has been introduced. [] While the abstract doesn't elaborate on the specifics of this combination, it suggests a potential synergistic effect or improved patient outcomes with the dual-drug formulation.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.